Silylchloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

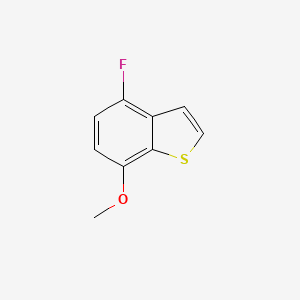

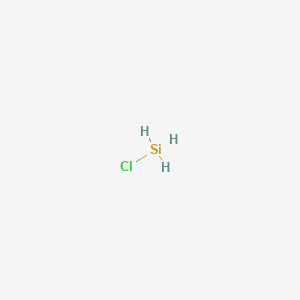

Silylchloride is an inorganic compound with the chemical formula SiCl. It is a colorless, volatile liquid that is used in various industrial and scientific applications. This compound is part of the chlorosilane family and is known for its reactivity and ability to form various silicon-containing compounds.

Vorbereitungsmethoden

Silylchloride can be synthesized through several methods. One common method involves the direct reaction of silicon with chlorine gas at elevated temperatures. The reaction is typically carried out at temperatures around 600°C: [ \text{Si} + \text{Cl}_2 \rightarrow \text{SiCl}_4 ]

Another method involves the reduction of silicon tetrachloride with hydrogen gas: [ \text{SiCl}_4 + 2\text{H}_2 \rightarrow \text{SiCl}_2 + 2\text{HCl} ]

Industrial production of silicon monochloride often involves the chlorination of silicon-containing materials such as ferrosilicon or silicon carbide. These reactions are carried out in large-scale reactors under controlled conditions to ensure high yields and purity.

Analyse Chemischer Reaktionen

Silylchloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:

-

Oxidation: : this compound can be oxidized to form silicon dioxide (SiO2) and chlorine gas: [ \text{SiCl}_2 + \text{O}_2 \rightarrow \text{SiO}_2 + 2\text{Cl}_2 ]

-

Reduction: : this compound can be reduced to elemental silicon using reducing agents such as hydrogen gas: [ \text{SiCl}_2 + 2\text{H}_2 \rightarrow \text{Si} + 2\text{HCl} ]

-

Substitution: : this compound can undergo substitution reactions with various nucleophiles to form different silicon-containing compounds. For example, reaction with water produces silicon dioxide and hydrochloric acid: [ \text{SiCl}_2 + 2\text{H}_2\text{O} \rightarrow \text{SiO}_2 + 2\text{HCl} ]

Wissenschaftliche Forschungsanwendungen

Silylchloride has several scientific research applications, particularly in the fields of chemistry, materials science, and nanotechnology. Some notable applications include:

-

Synthesis of Silicon-Based Materials: : this compound is used as a precursor for the synthesis of various silicon-based materials, including silicon nanoparticles, silicon carbide, and silicon nitride. These materials have applications in electronics, optics, and energy storage.

-

Chemical Vapor Deposition (CVD): : this compound is used in chemical vapor deposition processes to produce thin films of silicon and silicon-containing compounds. These films are used in semiconductor devices, solar cells, and protective coatings.

-

Catalysis: : this compound is used as a catalyst or catalyst precursor in various chemical reactions, including polymerization and hydrogenation reactions.

Wirkmechanismus

The mechanism of action of silicon monochloride involves its ability to react with various chemical species to form silicon-containing compounds. The reactivity of silicon monochloride is primarily due to the presence of the silicon-chlorine bond, which can be readily broken and replaced by other chemical groups. This allows silicon monochloride to participate in a wide range of chemical reactions, including oxidation, reduction, and substitution reactions.

Vergleich Mit ähnlichen Verbindungen

Silylchloride can be compared with other silicon halides, such as silicon tetrachloride (SiCl4), silicon tetrafluoride (SiF4), and silicon tetrabromide (SiBr4). While all these compounds contain silicon-halogen bonds, they differ in their reactivity and applications.

-

Silicon Tetrachloride (SiCl4): : Silicon tetrachloride is a colorless liquid used in the production of high-purity silicon and silica. It is less reactive than silicon monochloride and is commonly used in the semiconductor industry.

-

Silicon Tetrafluoride (SiF4): : Silicon tetrafluoride is a colorless gas used in the production of fluorosilicates and as a reagent in organic synthesis. It is more reactive than silicon monochloride and is used in specialized chemical processes.

-

Silicon Tetrabromide (SiBr4): : Silicon tetrabromide is a colorless liquid used in the synthesis of organosilicon compounds. It is less commonly used than silicon monochloride and has more limited applications.

Eigenschaften

Molekularformel |

ClH3Si |

|---|---|

Molekulargewicht |

66.56 g/mol |

IUPAC-Name |

chlorosilane |

InChI |

InChI=1S/ClH3Si/c1-2/h2H3 |

InChI-Schlüssel |

KOPOQZFJUQMUML-UHFFFAOYSA-N |

Kanonische SMILES |

[SiH3]Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-Chlorophenoxy)phenoxy]-1-(1,2-oxazolidin-2-yl)propan-1-one](/img/structure/B8571008.png)

![2(1H)-Pyrimidinimine, 1-[2-(2-bromophenyl)ethyl]-](/img/structure/B8571029.png)

![5-[(3-Methyl-1-benzofuran-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B8571034.png)

![(6R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-ylmethanol](/img/structure/B8571048.png)

![1-methyl-4-[(4-nitrophenyl)methyl]-3,6-dihydro-2H-pyridine](/img/structure/B8571059.png)